Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate
Description
Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
benzyl 2-methyl-4-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-12-8-9-16(13(2)10-12)15(17)18-11-14-6-4-3-5-7-14/h3-7,13H,1,8-11H2,2H3 |
InChI Key |
RKUAOVRPZNRSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C)CCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-methyl-4-methylenepiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography to ensure completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- Benzyl 4-methylenepiperidine-1-carboxylate
- Benzyl 2-methylpiperidine-1-carboxylate
- Benzyl 4-methylpiperidine-1-carboxylate
Comparison: Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate is unique due to the presence of both a methyl and methylene group on the piperidine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development .
Biological Activity
Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of piperidine derivatives. Its structure can be represented as follows:
This compound features a piperidine ring, which is known for its biological activity due to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a significant role in the metabolism of endocannabinoids. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol, potentially providing therapeutic effects in neurodegenerative diseases and cancer .
- Anti-tumor Activity : Research indicates that piperidine derivatives may exhibit antiproliferative effects against various cancer cell lines. For instance, certain analogs have demonstrated the ability to inhibit Hsp90, a chaperone protein involved in the stabilization of oncogenic proteins . This inhibition can disrupt cancer cell growth and survival.
- Neuroprotective Effects : Some studies suggest that piperidine-based compounds may possess neuroprotective properties by modulating signaling pathways involved in neuronal survival and apoptosis .
Antiproliferative Activity
A study investigating the antiproliferative effects of various piperidine derivatives found that this compound analogs exhibited significant activity against breast cancer cell lines, including MDA-MB-231. The compounds were evaluated using MTS assays, revealing IC50 values that indicate their potency in inhibiting cell proliferation .
Inhibition of Monoacylglycerol Lipase
In another study focused on MAGL inhibitors, derivatives similar to this compound showed selective inhibition with IC50 values in the nanomolar range. This suggests potential applications in treating conditions associated with MAGL overexpression, such as pancreatic cancer .
Data Table: Biological Activities of Piperidine Derivatives
| Compound Name | Target Enzyme/Protein | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Hsp90 | TBD | Antiproliferative in breast cancer cells |
| Analog 13 | MAGL | 133.9 | Induces apoptosis in pancreatic cancer |
| Compound X (similar structure) | FAAH | TBD | Selective inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
